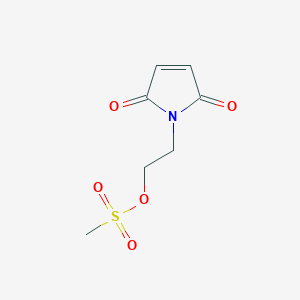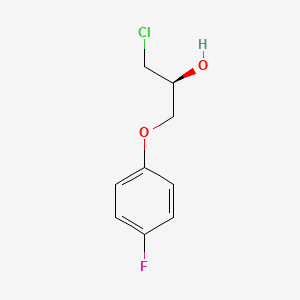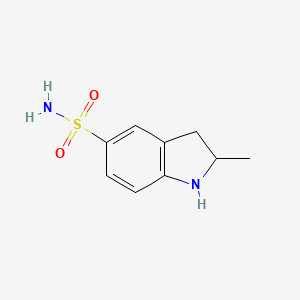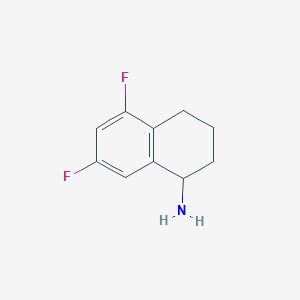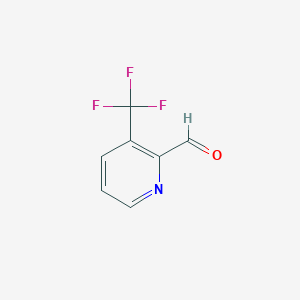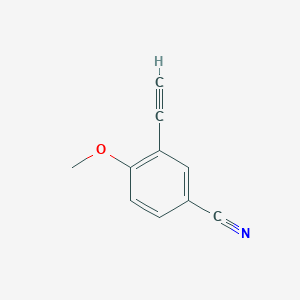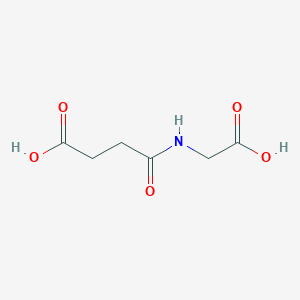
スクシニルグリシン
概要
説明
Succinylglycine is an acylglycine with a succinyl group as the acyl moiety . Acylglycines possess a common amidoacetic acid moiety and are normally minor metabolites of fatty acids . Elevated levels of certain acylglycines appear in the urine and blood of patients with various fatty acid oxidation disorders .
Molecular Structure Analysis
Succinylglycine is a derivative of glycine . Its molecular weight is 175.14 and its formula is C6H9NO5 .
Chemical Reactions Analysis
Succinylglycine is normally produced through the action of glycine N-acyltransferase, which is an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine <-> CoA + N-acylglycine .
科学的研究の応用
生体材料
スクシニルグリシンは、スクシノグリカン誘導体として、機能性生体材料の開発における可能性が探求されています。 これらの材料は、刺激応答性薬物送達システムに使用でき、特定の生物学的シグナルによって薬物の放出が引き起こされます 。 さらに、治療薬や細胞培養足場における用途が調査されており、組織工学や再生医療に不可欠です .
レオロジー修飾剤
スクシニルグリシン誘導体は、その独自のレオロジー特性により、増粘剤や乳化剤として機能します。 この用途は、製品の粘度や安定性が重要な化粧品や食品業界で特に重要です .
プロバイオティクスの機能
スクシニルグリシンは、酵母細胞壁オリゴ糖のパラバイオティクおよびプレバイオティク機能に寄与する可能性があります。 これらの機能は、消化器の健康を促進するために重要であり、合成プロバイオティクプラットフォームの開発に活用できます .
消化器の健康
スクシニルグリシンの消化器の健康への役割は、マイクロバイオームへの影響に関連しています。 腸内の有益な細菌の増殖をサポートすることで、全体的な消化器の健康を改善し、さまざまな消化器疾患を管理する可能性があります .
分子タイピングおよび表現型評価
微生物学の分野では、スクシニルグリシンは、サッカロミセス酵母のさまざまな菌株の分子タイピングと表現型評価に使用できます。 これは、特定の治療用途に適した菌株を選択するのに役立ちます .
合成生物学
スクシニルグリシンの合成生物学における役割は、サッカロミセス酵母に組み込まれる可能性があることから、注目されています。 これにより、治療効果が向上した新しい菌株やその他の有益な形質を持つ菌株を開発できる可能性があります .
Safety and Hazards
作用機序
Target of Action
Succinylglycine, a derivative of the amino acid glycine , is believed to target the post-synaptic cholinergic receptors found on motor endplates . These receptors play a crucial role in muscle contraction and relaxation.
Mode of Action
Succinylglycine acts similarly to acetylcholine, a neurotransmitter involved in muscle contraction . It produces depolarization of the motor endplate at the myoneural junction, which causes sustained flaccid skeletal muscle paralysis produced by a state of accommodation that develops in adjacent excitable muscle membranes .
Biochemical Pathways
It’s known that acylglycines, a group that includes succinylglycine, are normally minor metabolites of fatty acids . They are produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the reaction: acyl-CoA + glycine <-> CoA + N-acylglycine .
Pharmacokinetics
Similar compounds like succinylcholine are rapidly hydrolyzed by plasma pseudocholinesterase to inactive metabolites . The distribution of such compounds is higher in neonates and infants due to a larger extracellular fluid volume, necessitating higher intravenous doses .
Result of Action
The primary result of Succinylglycine’s action is the paralysis of skeletal muscles . This is achieved through its depolarizing effect on the motor endplate at the myoneural junction, leading to a state of accommodation in adjacent excitable muscle membranes .
Action Environment
The action, efficacy, and stability of Succinylglycine can be influenced by various environmental factors. It’s worth noting that similar compounds like Succinylcholine are sensitive to plasma pseudocholinesterase levels, which can vary based on genetic factors and certain medical conditions .
生化学分析
Biochemical Properties
Succinylglycine plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with enzymes such as glycine N-acyltransferase, which catalyzes the reaction: acyl-CoA + glycine ↔ CoA + N-acylglycine . This interaction is crucial for the production of succinylglycine and other acylglycines, which are involved in the detoxification of acyl-CoA compounds.
Cellular Effects
Succinylglycine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Elevated levels of succinylglycine can disrupt normal cellular functions, leading to metabolic imbalances and oxidative stress. This compound has been observed to affect mitochondrial function, which is critical for energy production and cellular homeostasis .
Molecular Mechanism
At the molecular level, succinylglycine exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It can inhibit enzymes involved in fatty acid oxidation, leading to the accumulation of acyl-CoA compounds. Additionally, succinylglycine can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of succinylglycine can change over time due to its stability and degradation. Studies have shown that succinylglycine is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its concentration and effectiveness. Long-term exposure to succinylglycine has been associated with alterations in cellular function and metabolic pathways .
Dosage Effects in Animal Models
The effects of succinylglycine vary with different dosages in animal models. At low doses, succinylglycine may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration of succinylglycine is required to elicit a significant biological response. High doses of succinylglycine can cause oxidative stress and mitochondrial dysfunction .
Metabolic Pathways
Succinylglycine is involved in several metabolic pathways, including the detoxification of acyl-CoA compounds. It interacts with enzymes such as glycine N-acyltransferase, which facilitates the conversion of acyl-CoA to N-acylglycine. This process is essential for maintaining metabolic balance and preventing the accumulation of toxic acyl-CoA intermediates .
Transport and Distribution
Within cells and tissues, succinylglycine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of succinylglycine across cellular membranes, ensuring its proper localization and accumulation. The distribution of succinylglycine can affect its activity and function, influencing various cellular processes .
Subcellular Localization
Succinylglycine is localized in specific subcellular compartments, including the mitochondria and cytoplasm. Its activity and function are influenced by its localization, with mitochondrial succinylglycine playing a critical role in energy production and metabolic regulation. Targeting signals and post-translational modifications direct succinylglycine to these compartments, ensuring its proper function .
特性
IUPAC Name |
4-(carboxymethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c8-4(1-2-5(9)10)7-3-6(11)12/h1-3H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQESMQVYRAJTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566015 | |
| Record name | 4-[(Carboxymethyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5694-33-7 | |
| Record name | 4-[(Carboxymethyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and molecular weight of Succinylglycine?
A1: The molecular formula of Succinylglycine is C5H9NO5. Its molecular weight is 175.13 g/mol.
Q2: Can Succinylglycine be used as a spacer group in the synthesis of bioconjugates?
A3: Yes, Succinylglycine, along with N-bromoacetyl-β-alanine, has been successfully employed as a carboxyl spacer reagent in creating water-soluble bovine serum albumin derivatives. [] These derivatives are valuable for directly conjugating proteins with low molecular weight haptens possessing amino groups.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



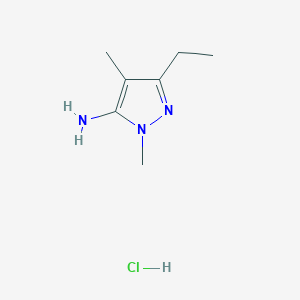
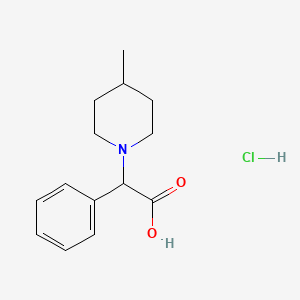
![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)
